5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Medicinal Chemistry NSAID Synthesis Process Chemistry

Substituting generic pyrazole-3-carboxylic acids for this compound causes synthetic failure in N1-phenyl-directed heterocyclocondensations. • Direct Phenylbutazone/NSAID precursor; enables thiazolidinone & azetidinone antibacterial scaffolds inaccessible from unsubstituted analogs. • mp 237 °C simplifies intermediate isolation; distinct HPLC retention (LogP 0.9) facilitates analytical QC. • ≥98% HPLC purity; bulk quantities available; ambient shipping.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 119-18-6
Cat. No. B092206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
CAS119-18-6
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)11-12(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15)
InChIKeyIMZSHPUSPMOODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.6 [ug/mL]

5-Oxo-1-phenyl-pyrazole-3-carboxylic Acid Technical Baseline


5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 119-18-6), also known as 1-Phenyl-3-carboxy-5-pyrazolone (PCP), is a heterocyclic building block featuring a 5-pyrazolone core substituted with a phenyl ring at N1 and a carboxylic acid at C3 . This specific substitution pattern confers a unique reactivity profile as both a carboxylic acid and a cyclic ketone, positioning it as a key synthon for generating diverse libraries of bioactive molecules . Unlike simpler pyrazole carboxylates, its established use as a precursor to the classic NSAID Phenylbutazone and related anti-inflammatory agents provides a direct, validated path from this specific intermediate to pharmacologically relevant chemical space [1].

Established synthetic intermediate for NSAID analogs (e.g., phenylbutazone) reported route
Enables heterocyclocondensation to thiazolidinone/azetidinone scaffolds unique reactivity
High-melting solid supports robust recrystallization and processing thermal property

5-Oxo-1-phenyl-pyrazole-3-carboxylic Acid Substitution Failure


The substitution of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with generic pyrazole-3-carboxylic acids (e.g., CAS 1621-91-6) or other pyrazolones is chemically invalid due to the unique, kinetically favored reactivity of the fused 5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid system . The N1-phenyl group is not merely a spectator substituent; it is essential for directing specific heterocyclocondensations, such as those leading to thiazolidinones and azetidinones with documented antibacterial activity, or for constructing antiprion-active pyrazolone derivatives via pathways not accessible to unsubstituted or N-alkyl analogs . Furthermore, the compound's distinct physical properties, including a high melting point (237 °C) and specific solubility profile, dictate its handling and performance in downstream solid-phase reactions or recrystallizations, rendering in-class substitution a source of significant process failure .

N1-Phenyl group is not optional

Generic pyrazole-3-carboxylic acid lacks the phenyl substituent; the synthetic route to phenylbutazone and related NSAIDs is structurally blocked without this group.

Reactivity profile may not transfer

The 5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid framework directs specific heterocyclocondensations; simpler pyrazole acids typically yield only amide/ester derivatives.

Physical property mismatch

Melting point (~237 °C) and solubility characteristics differ substantially from unsubstituted analogues, which may alter recrystallization, drying, and reaction handling.

Quantitative Differentiation of 5-Oxo-1-phenyl-pyrazole-3-carboxylic Acid


Synthetic Utility: Phenylbutazone Route

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a specifically required intermediate for the synthesis of Phenylbutazone and its analogs, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). In contrast, unsubstituted pyrazole-3-carboxylic acid (CAS 1621-91-6) lacks the N1-phenyl group, making it structurally incapable of entering this synthetic sequence and leading to a different, less clinically established product space [1]. The commercial relevance is underscored by its established industrial use and regulatory familiarity as an intermediate [1].

Phenylbutazone route
Head-to-head
Validated precursor to phenylbutazone, indomethacin, sulindac
Direct entry into patent-expired NSAID synthesis
Comparator (pyrazole-3-carboxylic acid) structurally incompatible
Medicinal Chemistry NSAID Synthesis Process Chemistry

Melting Point & Thermal Stability Comparison

The target compound possesses a significantly higher melting point (237 °C) compared to the simpler, unsubstituted pyrazole-3-carboxylic acid (CAS 1621-91-6), which melts at 163-166 °C . This ~70°C difference reflects stronger intermolecular forces (likely H-bonding from the 5-oxo and carboxylic acid groups) and a more rigid crystalline lattice, providing superior thermal stability during processing and storage .

Melting point
Cross-study
237 °C (target) vs 163–166 °C (comparator)
~70 °C higher indicates stronger lattice, aids purification
Source review recommended
Physical Chemistry Formulation Science Material Characterization

Reactivity Profiling: Heterocyclocondensation

CAS 119-18-6 serves as a specialized reactant for synthesizing thiazolidinone and azetidinone heterocycles, as well as pyrazolone derivatives with demonstrated antiprion activity . This reactivity is contingent upon the specific 5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid framework. Generic pyrazole-3-carboxylic acids (CAS 1621-91-6) are not documented to undergo the same heterocyclocondensation pathways and typically lead to simple amide or ester derivatives, limiting their utility in constructing complex, biologically relevant scaffolds .

Heterocyclocondensation
Class-level
Enables thiazolidinone/azetidinone and antiprion pyrazolones
Access to distinct heterocyclic space not documented for generic pyrazole acids
Inference based on structural class; verify with specific protocols
Organic Synthesis Medicinal Chemistry Library Synthesis

Validated Anti-inflammatory Intermediacy

5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a documented chemical precursor to clinically used NSAIDs, including Phenylbutazone and Indomethacin, which inhibit prostaglandin synthesis [1]. While the compound itself is an intermediate, its derivatives, particularly 5-amide-1H-pyrazole-3-carboxylates, have been shown to act as potent P2Y14R antagonists, effectively reducing inflammatory cytokines like IL-6, IL-1β, and TNF-α in an acute peritonitis model . This established structure-activity relationship (SAR) linking the pyrazole-3-carboxylic acid core to both traditional NSAID activity and novel target engagement is absent in non-pyrazolone carboxylic acids.

Anti-inflammatory SAR
Class-level
Derivatives show NSAID and P2Y14R antagonist activity in models
Privileged scaffold for anti-inflammatory research
In vivo peritonitis model; comparator class lacks dual mechanism context
Pharmacology Inflammation Drug Discovery

Chromatographic Behavior vs. Unsubstituted Pyrazole

The target compound exhibits a predicted XLogP of 0.9, indicating moderate lipophilicity due to the N1-phenyl group, which is higher than the more hydrophilic unsubstituted pyrazole-3-carboxylic acid . This difference in lipophilicity translates to distinct chromatographic retention times and requires different solvent systems for purification. Furthermore, the predicted pKa of -2.53 ± 0.20 (for the conjugate acid of the pyrazole nitrogen) and the presence of a carboxylic acid group create a specific pH-dependent solubility and ionization profile that influences its behavior in LC-MS analysis and preparative HPLC .

Chromatographic profile
Class-level
Predicted XLogP 0.9; pKa (conjugate acid) ≈ -2.53
Higher lipophilicity shifts RP-HPLC retention vs. unsubstituted analog
Predicted values; confirm experimentally for method transfer
Analytical Chemistry ADME Purification

Key Applications of 5-Oxo-1-phenyl-pyrazole-3-carboxylic Acid


NSAID Scaffold Synthesis

This compound is the unambiguous starting material for synthesizing Phenylbutazone and its structural analogs, a well-characterized class of NSAIDs [1]. Its procurement is justified for any medicinal chemistry campaign aimed at exploring the SAR around this core or for producing known active pharmaceutical ingredients (APIs) where the synthetic route is already optimized and regulatory precedent exists. The high melting point also simplifies intermediate isolation and purification in this context.

Thiazolidinone & Azetidinone Library Synthesis

CAS 119-18-6 is specifically referenced as a reactant for synthesizing heterocyclic thiazolidinone and azetidinone compounds, which are privileged scaffolds in antibacterial and antiprion research [1]. Its unique reactivity profile, driven by the 5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid framework, makes it an essential building block for generating diverse and biologically relevant heterocyclic libraries that are not accessible from simpler pyrazole acids.

P2Y14R Antagonist Development

Given that 5-amide derivatives of pyrazole-3-carboxylic acid have been identified as potent P2Y14R antagonists with demonstrated in vivo anti-inflammatory effects [1], this core structure is a high-value starting point for hit-to-lead or lead optimization programs. Its procurement is strategic for groups seeking to develop novel therapeutics for inflammatory diseases with a mechanism distinct from COX inhibition, leveraging the established SAR of this chemotype.

Analytical Reference Standard Application

The compound's well-defined and distinct physicochemical properties (melting point 237 °C, specific HPLC retention time due to LogP 0.9 and pKa ~ -2.53) make it an ideal reference standard for analytical chemistry [1]. It can be used to calibrate instruments, validate new analytical methods for pyrazolone derivatives, or serve as a system suitability standard in quality control laboratories, ensuring consistency and traceability in analytical measurements.

Application
Selection Property
Validation Focus
NSAID analog synthesis
Validated phenylbutazone precursor
Synthetic route reproducibility
Thiazolidinone/azetidinone libraries
Unique pyrazolone reactivity
Heterocyclocondensation outcome
P2Y14R antagonist research
Scaffold with reported anti-inflammatory SAR
In vitro / in vivo target engagement
Analytical reference standard
Defined thermal and chromatographic properties
Method calibration and system suitability

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